molecular formula C16H20FNO5 B6750685 Tert-butyl 3-[(3-fluoro-4-hydroxybenzoyl)amino]oxolane-3-carboxylate

Tert-butyl 3-[(3-fluoro-4-hydroxybenzoyl)amino]oxolane-3-carboxylate

Cat. No.: B6750685
M. Wt: 325.33 g/mol
InChI Key: ANXKTKZBTKNYJR-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(3-fluoro-4-hydroxybenzoyl)amino]oxolane-3-carboxylate is an organic compound that features a tert-butyl ester group, a fluorinated hydroxybenzoyl moiety, and an oxolane ring

Properties

IUPAC Name

tert-butyl 3-[(3-fluoro-4-hydroxybenzoyl)amino]oxolane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO5/c1-15(2,3)23-14(21)16(6-7-22-9-16)18-13(20)10-4-5-12(19)11(17)8-10/h4-5,8,19H,6-7,9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANXKTKZBTKNYJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCOC1)NC(=O)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[(3-fluoro-4-hydroxybenzoyl)amino]oxolane-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is to react 3-fluoro-4-hydroxybenzoic acid with oxalyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with tert-butyl oxolane-3-carboxylate in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[(3-fluoro-4-hydroxybenzoyl)amino]oxolane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield 3-fluoro-4-oxobenzoyl derivatives, while reduction of the carbonyl group can produce 3-fluoro-4-hydroxybenzyl alcohol derivatives.

Scientific Research Applications

Tert-butyl 3-[(3-fluoro-4-hydroxybenzoyl)amino]oxolane-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-[(3-fluoro-4-hydroxybenzoyl)amino]oxolane-3-carboxylate involves its interaction with specific molecular targets. The fluorinated hydroxybenzoyl moiety can interact with enzymes and receptors, modulating their activity. The oxolane ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (3-formyl-4-hydroxyphenyl)carbamate: Similar in structure but lacks the fluorine atom and oxolane ring.

    Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: Contains a piperidine ring instead of an oxolane ring and has two fluorine atoms.

Uniqueness

Tert-butyl 3-[(3-fluoro-4-hydroxybenzoyl)amino]oxolane-3-carboxylate is unique due to the presence of both a fluorinated hydroxybenzoyl moiety and an oxolane ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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